methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-16-10-8-14(9-11-16)17(19)12-5-13-3-6-15(7-4-13)18(20)22-2/h3-12H,1-2H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZPJHGLUOUICM-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
This compound acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3, thereby blocking its downstream signaling. This inhibition disrupts the processes regulated by STAT3, leading to various changes in the cell.
Biochemical Pathways
The inhibition of STAT3 affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway , which is involved in processes like cell growth, differentiation, and apoptosis. By inhibiting STAT3, this compound disrupts this pathway, leading to downstream effects such as reduced inflammation and slowed cell proliferation.
Biological Activity
Methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate, also known as a chalcone derivative, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 300.32 g/mol
Structural Representation
The chemical structure consists of a benzoate moiety linked to a chalcone-like structure, which is characterized by the presence of conjugated double bonds that contribute to its biological activity.
Anti-inflammatory Activity
Chalcone derivatives have been documented for their anti-inflammatory properties. A study showed that this compound significantly inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to the compound's ability to suppress NF-kB activation, a key regulator in inflammation pathways .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, demonstrating a dose-dependent response. The mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl groups present in its structure .
Anticancer Activity
Research has highlighted the anticancer properties of this chalcone derivative against various cancer cell lines. In vitro studies revealed that it induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study: Breast Cancer
In a specific case study involving MCF-7 cells:
- Concentration : 10 µM
- Observation : Induction of apoptosis after 48 hours.
- Mechanism : Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.
Antimicrobial Activity
The compound also exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Results |
|---|---|---|
| Anti-inflammatory | Cytokine production assay | Significant inhibition of TNF-α production (p < 0.05) |
| Antioxidant | DPPH and ABTS assays | IC50 = 25 µg/mL for DPPH scavenging |
| Anticancer | MCF-7 cell line assay | Induced apoptosis at 10 µM concentration |
| Antimicrobial | Agar diffusion method | MIC = 15 µg/mL for E. coli |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with Varied Substituents
Chalcones are characterized by their α,β-unsaturated ketone backbone. Modifications to the aromatic rings significantly influence their physicochemical and functional properties.
Table 1: Comparison of Chalcone Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo (4BPMS) and chloro () substituents increase polarizability, enhancing NLO properties .
- Solubility : Sulfonate groups (4M1PMS, 4BPMS) improve solubility in polar solvents compared to ester groups (Compound 5g) .
- Crystallinity : Halogen atoms (e.g., Cl in ) promote crystal packing via halogen bonding, critical for NLO crystal growth .
Quinoline-Piperazine-Benzoate Hybrids
Compounds C1–C7 () feature a quinoline core linked to a methyl benzoate group via a piperazine bridge. For example, C6 (methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) shares the 4-methoxyphenyl group with Compound 5g but differs in the quinoline-piperazine backbone .
Table 2: Quinoline Derivatives vs. Compound 5g
Key Differences :
- Bioactivity: Quinoline derivatives (C1–C7) are often explored for anticancer activity due to their structural resemblance to kinase inhibitors, whereas chalcones like Compound 5g are studied for protease inhibition .
- Synthetic Accessibility: Compound 5g requires simpler synthesis compared to quinoline hybrids .
Imine vs. Ketone Linkages
Compound 31i () replaces the ketone group of Compound 5g with an imine (-N=CH-), resulting in methyl 4-((1E,3E)-3-((4-methoxyphenyl)imino)but-1-en-1-yl)benzoate. This modification alters electronic properties:
Amino-Substituted Analogs
Ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate () introduces an amino group (-NH-) into the propenone chain. This substitution:
- Hydrogen Bonding: The amino group enables hydrogen bonding, improving solubility in protic solvents .
- Biological Interactions: Enhanced binding to enzymes via H-bond donors/acceptors .
Indole-Containing Chalcones
Compound 14 () replaces the 4-methoxyphenyl group with an indole moiety, yielding {4-[(1E)-3-(1H-indol-3-yl)-3-oxoprop-1-en-1-yl]phenoxy} acetic acid. Indole’s aromaticity and hydrogen-bonding capacity make it a potent pharmacophore for protease inhibition .
Computational and Structural Insights
- NLO Properties : Compound 5g’s conjugated system enables charge transfer, a key feature for NLO materials. Computational studies on similar chalcones (e.g., ) predict hyperpolarizability values (~200–300 × 10⁻³⁰ esu) .
- Crystallography : Structural determination of these compounds often relies on SHELX software (), which refines crystal parameters using high-resolution data .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Aldol Condensation : Reacting 4-methoxyacetophenone with methyl 4-formylbenzoate under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate .
Esterification : Protecting the benzoic acid group as a methyl ester using methanol and catalytic sulfuric acid .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
- Optimization : Yield enhancements are achieved by controlling reaction temperature (60–80°C for Aldol step), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 ketone:aldehyde) .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Key features include:
- E-configuration : Coupling constant J = 12–16 Hz for the α,β-unsaturated carbonyl protons .
- Aromatic protons : Distinct splitting patterns for the 4-methoxyphenyl and benzoate groups .
- IR Spectroscopy : Strong C=O stretches (~1680 cm⁻¹ for ketone, ~1720 cm⁻¹ for ester) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 310.12 (calculated for C₁₈H₁₆O₄) .
Q. How does the methoxy group influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to increased dipole moment .
- Reactivity : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s electronic properties and reaction pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate:
- HOMO-LUMO gaps (predicting charge-transfer behavior) .
- Transition states for Aldol condensation using Gaussian 09 .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to study aggregation behavior .
Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key steps:
Collect data at 100 K to minimize thermal motion artifacts .
Refine anisotropic displacement parameters for non-H atoms .
Validate the E-configuration via C=C bond length (~1.34 Å) and torsion angles .
- Contradiction Resolution : If experimental bond lengths deviate >0.05 Å from DFT predictions, re-examine basis set adequacy or solvent effects in calculations .
Q. What strategies can mitigate side reactions during functionalization of the α,β-unsaturated ketone moiety?
- Methodological Answer :
- Protecting Groups : Temporarily protect the ketone as a ketal (e.g., ethylene glycol) before modifying the ester group .
- Selective Catalysis : Use Pd/Cu catalysts for Heck couplings to avoid over-reduction of the carbonyl .
- Kinetic Control : Perform Michael additions at low temperatures (−20°C) to favor 1,4-addition over polymerization .
Q. How do substituents on the aromatic rings affect the compound’s nonlinear optical (NLO) properties?
- Methodological Answer :
- Hyperpolarizability (β) Calculations : Replace the methoxy group with electron-withdrawing groups (e.g., NO₂) and compute β using CAM-B3LYP. Higher β values correlate with enhanced NLO activity .
- Experimental Validation : Use hyper-Rayleigh scattering to measure second-harmonic generation (SHG) efficiency .
Tables for Comparative Analysis
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aldol Condensation | Ethanol | NaOH | 70°C | 65 | |
| Aldol Condensation | DMF | L-Proline | 80°C | 78 | |
| Esterification | Methanol | H₂SO₄ | Reflux | 92 |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Observed Signal | Reference |
|---|---|---|
| 1H NMR | δ 8.02 (d, J = 16 Hz, CH=CO) | |
| 13C NMR | δ 188.5 (C=O ketone), 165.2 (C=O ester) | |
| IR | 1680 cm⁻¹ (C=O ketone) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
